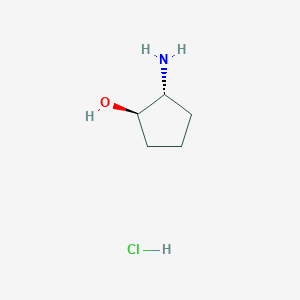

trans-2-Aminocyclopentanol hydrochloride

Descripción

Significance of trans-2-Aminocyclopentanol Hydrochloride as a Chiral Building Block

The importance of this compound in stereoselective synthesis is substantial. scbt.com Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmacology and materials science, as different enantiomers of a compound can exhibit markedly different biological activities or physical properties. This compound provides a readily available source of chirality, enabling the construction of enantiomerically pure compounds. scbt.com

Its bifunctional nature allows for its incorporation into a wide array of molecular architectures. The amino and hydroxyl groups can be selectively protected and functionalized, paving the way for the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to the development of catalysts that can direct a chemical reaction to favor the formation of one enantiomer over the other. Furthermore, this compound serves as a key intermediate in the synthesis of complex chiral pharmaceuticals, where precise control of stereochemistry is often critical for therapeutic efficacy. scbt.com

Historical Context of Research on trans-2-Aminocycloalkanol Derivatives

The study of aminocycloalkanol derivatives has a rich history rooted in the foundational principles of stereochemistry and organic synthesis. Early research in this area was largely focused on the separation of stereoisomers and the development of methods to obtain enantiomerically pure compounds. A significant milestone in the preparation of enantiomers of trans-2-aminocyclopentanol was reported in the late 1960s. This work detailed a method for the resolution of racemic (±)-trans-2-benzylaminocyclopentanol using either D- or L-dibenzoyltartaric acid as a resolving agent. The subsequent debenzylation of the separated enantiomeric bases yielded the individual enantiomers of trans-2-aminocyclopentanol. researchgate.netcymitquimica.com

This classical resolution method was a crucial step forward, as it provided access to optically pure aminocycloalkanols, which were then used to elucidate the absolute configuration of these and related molecules. The development of such resolution techniques was a testament to the growing understanding of stereoisomerism and its importance in chemistry. These early successes laid the groundwork for the future application of these compounds as chiral auxiliaries and ligands in the burgeoning field of asymmetric synthesis. The ability to access both enantiomers of a chiral building block is highly desirable, as it allows for the synthesis of either enantiomer of a target molecule, a concept that remains central to modern drug discovery and development.

Contemporary Research Trajectories of this compound

Modern research continues to explore and expand the applications of this compound and its derivatives, driven by the ever-increasing demand for enantiomerically pure compounds in various scientific disciplines.

One of the most active areas of contemporary research is the development of novel and efficient synthetic routes to access these chiral building blocks. Chemoenzymatic methods, for instance, have emerged as powerful tools for the preparation of both enantiomers of trans-2-aminocyclopentanol. These approaches often involve the use of enzymes, such as lipases, to catalyze the resolution of racemic precursors with high enantioselectivity. ontosight.ai For example, the Burkholderia cepacia lipase-catalyzed resolution of trans-2-(diallylamino)cyclopentanol has been shown to be a key step in an efficient protocol to obtain the desired enantiopure aminocyclopentanols. ontosight.ai

In the realm of asymmetric catalysis, derivatives of trans-2-aminocyclopentanol are employed as chiral ligands for a variety of metal-catalyzed transformations. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. A notable application is in the enantioselective addition of organozinc reagents to aldehydes. For instance, ligands derived from optically active trans-2-(N,N-dialkylamino)cyclopentanols have been successfully used in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), yielding the corresponding chiral secondary alcohol with high enantiomeric excess. ontosight.ai

Furthermore, the aminocyclitol moiety, of which trans-2-aminocyclopentanol is a member, is recognized as a versatile scaffold in medicinal chemistry. google.com These structures are found in a number of biologically active natural products and have been incorporated into the design of novel therapeutic agents. google.com The rigid conformational nature of the cyclopentane (B165970) ring, combined with the stereochemically defined functional groups, makes it an attractive template for the development of enzyme inhibitors and receptor antagonists. ontosight.aigoogle.com Research in this area focuses on synthesizing analogs of known bioactive molecules, such as the cyclopentylic analog of vesamicol (B58441), to probe structure-activity relationships and develop new drug candidates. ontosight.ai

Below are interactive data tables summarizing key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68327-11-7 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | Solid |

| Melting Point | 191-196 °C |

Table 2: Research Applications and Findings

| Research Area | Application/Finding | Key Compound(s) |

|---|---|---|

| Asymmetric Synthesis | Chiral building block for complex pharmaceuticals. scbt.com | This compound |

| Historical Synthesis | Resolution of racemic mixture via diastereomeric salt formation. researchgate.net | (±)-trans-2-Benzylaminocyclopentanol, Dibenzoyltartaric acid |

| Chemoenzymatic Synthesis | Lipase-catalyzed resolution of a racemic precursor. ontosight.ai | trans-2-(Diallylamino)cyclopentanol, Burkholderia cepacia lipase (B570770) |

| Asymmetric Catalysis | Chiral ligand for enantioselective addition of diethylzinc to benzaldehyde. ontosight.ai | trans-2-(N,N-Dialkylamino)cyclopentanols |

| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules. ontosight.aigoogle.com | Cyclopentylic analog of vesamicol |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-11-7 | |

| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Aminocyclopentanol Hydrochloride

Catalytic Enantioselective Synthesis Approaches

Catalytic enantioselective methods provide a powerful tool for the synthesis of chiral molecules from prochiral or racemic starting materials. These approaches often rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high optical purity.

Asymmetric Ring-Opening of meso-Epoxides

The asymmetric ring-opening (ARO) of meso-epoxides is a highly effective strategy for the synthesis of enantiomerically enriched trans-1,2-amino alcohols. This approach involves the desymmetrization of a prochiral epoxide with a suitable nucleophile in the presence of a chiral catalyst.

Chiral cobalt-salen complexes have emerged as versatile catalysts for a variety of asymmetric transformations, including the ring-opening of epoxides. mdpi.com While specific literature detailing the use of a (salen)Co-OTf (triflate) complex for the asymmetric ring-opening of cyclopentene (B43876) oxide with carbamates to directly yield a precursor for trans-2-aminocyclopentanol hydrochloride is not extensively documented, the general applicability of Jacobsen's cobalt-salen catalysts in the carbamolysis of other meso-epoxides suggests its potential. mdpi.com

In analogous systems, cyclic oligomeric Co-salen catalysts have been successfully employed in the asymmetric ring-opening of meso-epoxides with phenyl carbamate (B1207046). mdpi.com This methodology affords N-protected trans-1,2-amino alcohols with high yields and excellent enantioselectivities. mdpi.com For instance, the reaction with cyclohexene (B86901) oxide proceeds smoothly, and subsequent deprotection of the carbamate group under basic hydrolysis conditions yields the corresponding trans-2-aminocyclohexanol. mdpi.com The proposed mechanism involves the cooperative activation of both the epoxide and the carbamate nucleophile by the chiral cobalt-salen complex, facilitating a highly stereocontrolled ring-opening process. The choice of the counter-ion, such as triflate, can significantly influence the catalyst's reactivity and selectivity. Further research is required to specifically delineate the efficacy of (salen)Co-OTf catalysts with cyclopentene oxide and various carbamate nucleophiles for the targeted synthesis of this compound.

Chemoenzymatic Protocols

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford efficient and environmentally benign routes to chiral compounds. These protocols often utilize lipases for the kinetic resolution of racemic precursors, providing access to enantiomerically pure intermediates that can be further elaborated to the target molecule.

A prominent chemoenzymatic strategy for obtaining enantiopure trans-2-aminocyclopentanol involves the lipase-catalyzed kinetic resolution of a racemic precursor. This method relies on the ability of the enzyme to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

One successful application of this strategy involves the resolution of racemic trans-2-(diallylamino)cyclopentanol. Burkholderia cepacia lipase (B570770) (BCL) has been shown to be a highly effective biocatalyst for the acylation of this precursor. The enzymatic reaction yields optically active trans-2-(N,N-dialkylamino)cyclopentanols and their corresponding acetates with very good chemical yields and high enantiomeric excesses, typically ranging from 95% to over 99%. nih.gov

Another effective precursor for this resolution is trans-2-azidocyclopentanol. Various lipases have been screened for the acetylation of this racemic azido (B1232118) alcohol, with Pseudomonas sp. lipases (such as lipase PS and lipase AK) demonstrating the highest enantioselectivity. researchgate.netnih.gov The enzymatic acetylation provides the unreacted (S)-azido alcohol and the (R)-azido acetate (B1210297) with high optical purity.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of trans-2-Aminocyclopentanol Precursors

| Precursor | Lipase | Acylating Agent | Product 1 (ee) | Product 2 (ee) | Reference |

| trans-2-(Diallylamino)cyclopentanol | Burkholderia cepacia Lipase | Vinyl Acetate | (1R,2R)-acetate (>99%) | (1S,2S)-alcohol (95%) | nih.gov |

| trans-2-Azidocyclopentanol | Pseudomonas sp. Lipase (PS) | Vinyl Acetate | (R)-acetate (Variable) | (S)-alcohol (Variable) | researchgate.netnih.gov |

The success of the chemoenzymatic resolution is contingent on the efficient and stereospecific preparation of the racemic aminocycloalkanol precursors. For trans-2-(diallylamino)cyclopentanol, the synthesis typically begins with the epoxidation of cyclopentene to form cyclopentene oxide. Subsequent ring-opening of the epoxide with diallylamine (B93489) under controlled conditions yields the racemic trans-2-(diallylamino)cyclopentanol.

For the preparation of trans-2-azidocyclopentanol, a common route involves the reaction of cyclopentene oxide with sodium azide (B81097). This nucleophilic ring-opening proceeds with high trans-selectivity to afford the desired racemic azido alcohol. nih.gov These precursors can then be subjected to lipase-catalyzed kinetic resolution as described in the previous section. Following the enzymatic resolution, the enantiomerically enriched azido alcohol can be reduced to the corresponding primary amine, for instance, through hydrogenation using a palladium on carbon catalyst, to yield enantiopure trans-2-aminocyclopentanol. nih.gov

Transition Metal-Catalyzed Hydrofunctionalization (Analogous Systems)

Transition metal-catalyzed hydrofunctionalization of alkenes represents an atom-economical approach to the synthesis of functionalized molecules. While direct hydroamination of cyclopentene to selectively form trans-2-aminocyclopentanol is challenging, analogous systems provide insight into the potential of this methodology.

The hydroamination of alkenes, which involves the addition of an N-H bond across a carbon-carbon double bond, can be catalyzed by various transition metals, including early and late transition metals. vtt.firesearchgate.net Early transition metals, such as those from Group 3-5 and the lanthanides, typically operate via activation of the amine to form a metal-amido intermediate. vtt.fi In contrast, late transition metals often activate the alkene. For strained bicyclic alkenes, hydroamination has been achieved using iridium and rhodium catalysts. nih.gov

While the direct intermolecular hydroamination of a simple cyclic alkene like cyclopentene to produce the desired trans-amino alcohol in a single, enantioselective step remains a significant challenge, intramolecular variants have seen more success. For instance, the cyclization of aminoalkenes catalyzed by chiral transition metal complexes can produce chiral nitrogen-containing heterocycles with high enantioselectivity. Although not a direct synthesis of trans-2-aminocyclopentanol, these analogous systems demonstrate the potential of transition metal catalysis for the stereocontrolled formation of C-N bonds and provide a foundation for the future development of more direct hydrofunctionalization methods.

Mechanistic Investigations in Hydroboration

The hydroboration-oxidation reaction is a powerful two-step process in organic synthesis for converting alkenes into alcohols with specific stereochemistry and regioselectivity. wikipedia.org The mechanism is fundamental to understanding the formation of trans-isomers in cyclic systems.

The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane (BH₃) complexed with tetrahydrofuran (B95107) (THF), across the double bond of an alkene. wikipedia.orgmasterorganicchemistry.com This addition is a concerted syn-addition, meaning the boron atom and the hydrogen atom add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com In the case of a substituted cyclopentene derivative, this occurs via a four-membered ring transition state. The boron atom, being the more electrophilic part of the B-H bond, attaches to the less substituted carbon atom, while the hydrogen atom adds to the more substituted carbon. This regioselectivity is known as anti-Markovnikov addition. wikipedia.orgchemistrytalk.org

The second step is the oxidation of the resulting organoborane intermediate. masterorganicchemistry.com This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com A key feature of this step is that the replacement of the carbon-boron bond with a carbon-oxygen bond occurs with complete retention of stereochemistry. masterorganicchemistry.com The hydroperoxide anion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from the boron to the oxygen atom. masterorganicchemistry.com

Table 1: Key Mechanistic Features of Hydroboration-Oxidation

| Feature | Description | Outcome for Cyclopentene Systems |

| Regioselectivity | The hydroxyl group adds to the less substituted carbon of the double bond. | Anti-Markovnikov product. |

| Stereospecificity | A hydrogen and a hydroxyl group add to the same face of the double bond (syn-addition). | Results in a cis-addition of H and OH, leading to a trans relationship between the new OH and an existing substituent on the adjacent carbon. |

| Intermediate | An organoborane is formed after the hydroboration step. | The trialkylborane is subsequently oxidized. |

| Oxidation | The C-B bond is replaced by a C-O bond with retention of configuration. | The stereochemistry established in the hydroboration step is preserved in the final alcohol product. |

Conventional and Racemic Synthetic Routes

Conventional methods for synthesizing this compound often produce a racemic mixture, which contains equal amounts of both enantiomers. These routes typically rely on well-established reactions that are efficient for creating the core structure of the molecule.

A common and straightforward approach to synthesizing trans-2-aminocyclopentanol is through the nucleophilic ring-opening of an epoxide. The starting material for this route is cyclopentene oxide, which can be readily prepared from cyclopentene.

The reaction involves the attack of a nitrogen-containing nucleophile on one of the carbon atoms of the epoxide ring. This Sₙ2-type reaction proceeds with an inversion of stereochemistry at the site of attack. Because the nucleophile attacks from the face opposite to the oxygen bridge, the resulting product has a trans configuration between the nucleophile and the hydroxyl group.

A typical procedure involves reacting cyclopentene oxide with an amine. rsc.org Alternatively, sodium azide can be used as the nucleophile to form trans-2-azidocyclopentanol. This intermediate is then subjected to a reduction reaction, for instance, catalytic hydrogenation, to convert the azide group into a primary amine, yielding racemic trans-2-aminocyclopentanol. researchgate.net The final hydrochloride salt is obtained by treating the amino alcohol with hydrochloric acid.

Table 2: Ring-Opening Synthesis of Racemic trans-2-Aminocyclopentanol

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1 | Cyclopentene Oxide, Sodium Azide (NaN₃) | trans-2-Azidocyclopentanol | Sₙ2 ring-opening of epoxide. |

| 2 | H₂, Pd/C or other reducing agent | Racemic trans-2-Aminocyclopentanol | Reduction of azide to amine. |

| 3 | Hydrochloric Acid (HCl) | Racemic this compound | Salt formation. |

To obtain enantiomerically pure forms of trans-2-aminocyclopentanol, racemic mixtures must be resolved, or an asymmetric synthesis must be employed. Modifications of conventional procedures often focus on the resolution of racemic intermediates.

One highly effective method is enzymatic kinetic resolution. researchgate.net This technique utilizes an enzyme, such as a lipase, which selectively catalyzes a reaction on only one enantiomer of a racemic mixture. For example, the racemic precursor trans-2-(diallylamino)cyclopentanol can be resolved using Burkholderia cepacia lipase. researchgate.net The enzyme selectively acylates one enantiomer, allowing the acylated and unreacted enantiomers to be separated by standard chromatographic techniques. Subsequent chemical steps can then convert the separated enantiomers into the desired (1R,2R) or (1S,2S) forms of trans-2-aminocyclopentanol.

Another established method is chemical resolution, which involves the use of a chiral resolving agent. Racemic trans-2-aminocyclopentanol or a suitable derivative can be reacted with an enantiomerically pure acid, such as (R)- or (S)-mandelic acid. researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by treatment with a base. Debenzylation of enantiomerically pure precursors, like trans-2-(N-benzyl)amino-1-cyclopentanol, is another route to the final enantiopure compounds. researchgate.net

Preparative Scale Synthesis and Operational Considerations

For the synthesis of this compound on a preparative scale, efficiency, cost-effectiveness, and operational simplicity are crucial considerations. Chemoenzymatic methods are particularly well-suited for large-scale production due to their high selectivity and operation under mild conditions. researchgate.net

The enzymatic resolution of precursors like trans-2-(diallylamino)cyclopentanol offers a novel and efficient protocol for preparing both enantiomers in high yield and with excellent enantiomeric excess. researchgate.net A key operational advantage of this method is the ability to perform the resolution in organic solvents, simplifying the workup and isolation of products.

Stereochemical Aspects and Enantiomeric Purity in Research

Enantiomeric Forms of trans-2-Aminocyclopentanol Hydrochloride

The trans configuration of 2-Aminocyclopentanol exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are specifically designated as (1S,2S) and (1R,2R) based on the Cahn-Ingold-Prelog priority rules that define the absolute configuration at each stereocenter.

The (1S,2S) enantiomer is one of the two mirror-image forms of this compound. It is a valuable chiral building block in organic synthesis. For instance, it can serve as an intermediate in the synthesis of trans-hydroxycyclopentyl carboxamides. sigmaaldrich.com Its well-defined stereochemistry makes it a useful component for creating complex molecules with specific three-dimensional structures.

Table 1: Properties of (1S,2S)-trans-2-Aminocyclopentanol Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 68327-04-8 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₅H₁₂ClNO or C₅H₁₁NO · HCl sigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 137.61 g/mol sigmaaldrich.comamerigoscientific.com |

| InChI Key | ZFSXKSSWYSZPGQ-FHAQVOQBSA-N sigmaaldrich.com |

| Purity | ≥98.0% (TLC) sigmaaldrich.comamerigoscientific.com |

The (1R,2R) enantiomer is the mirror image of the (1S,2S) form. ontosight.ai Like its counterpart, it is a crucial intermediate in asymmetric synthesis and is explored for its potential applications in medicinal chemistry. ontosight.ai The specific (1R,2R) configuration is essential for its role as a chiral auxiliary or as a precursor to biologically active molecules where stereochemistry dictates efficacy. ontosight.ainih.gov

Table 2: Properties of (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 68327-11-7 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₁₂ClNO or C₅H₁₁NO · HCl sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 137.61 g/mol sigmaaldrich.comsigmaaldrich.com |

| InChI Key | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N sigmaaldrich.com |

| Optical Purity | ee: ≥97.0% (GC) sigmaaldrich.com |

Methodologies for Enantiomeric Excess Determination and Control

Ensuring the enantiomeric purity of a chiral compound is paramount in the pharmaceutical industry, as different enantiomers can have varied pharmacological effects. nih.gov Consequently, undesirable stereoisomers are often treated as impurities that must be carefully controlled. researchgate.net A variety of analytical methods are employed to determine the enantiomeric excess (ee) and to control the enantiomeric purity of compounds like this compound.

Developing methods to monitor chiral molecules can be challenging and time-consuming. nih.gov The primary techniques include:

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating and quantifying enantiomers. mdpi.comnih.gov These methods are widely used for determining the enantiomeric purity of fluoroquinolone antibacterial agents, for example. nih.gov

Capillary Electrophoresis (CE) : This technique offers an alternative for enantioselective separation, often by adding chiral selectors to the buffer solution. researchgate.net It has been successfully applied to control the enantiomeric purity of various drugs, including levornidazole and cinacalcet. mdpi.com

Spectroscopic and Chiroptical Methods : Techniques such as Circular Dichroism (CD), Optical Rotation (OR), and Vibrational Circular Dichroism (VCD) can be used to analyze chiral molecules. nih.gov Raman Optical Activity (ROA) has also emerged as a sensitive, non-destructive technique for the quantitative analysis of enantiomeric mixtures, achieving high accuracy. mdpi.com

Fluorescence-Based Assays : High-throughput methods based on the formation of fluorescent diastereomeric complexes allow for the rapid and sensitive determination of enantiomeric excess in various chiral compounds, including amino alcohols. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The use of chiral shift reagents in proton NMR can also help differentiate between enantiomers. wikipedia.org

Table 3: Methodologies for Enantiomeric Excess (ee) Determination

| Method | Principle | Application Notes |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Widely used, robust method for quantification. sigmaaldrich.commdpi.com |

| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in the presence of a chiral selector. researchgate.net | Effective for a range of drugs; seen as a viable alternative to HPLC. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov | Can be used as a direct alternative to X-ray crystallography for determining absolute configuration. nih.gov |

| Raman Optical Activity (ROA) | A vibrational optical activity technique that measures small intensity differences in Raman scattering from chiral molecules. mdpi.com | A sensitive and non-destructive method capable of high accuracy (e.g., 0.22% for alanine (B10760859) solution). mdpi.com |

| Fluorescence Spectroscopy | Dynamic self-assembly of the analyte with other chiral components to form fluorescent diastereomeric complexes with distinct intensities. nih.gov | Enables high-throughput and real-time evaluation of ee. nih.gov |

Absolute Configuration Elucidation and Validation

The absolute configuration describes the precise three-dimensional arrangement of atoms at a chiral center. wikipedia.org Until 1951, it was not possible to determine the absolute configuration of chiral compounds directly. wikipedia.org Today, several powerful techniques are available for its unambiguous elucidation and validation.

X-ray Crystallography is considered the definitive method for determining the absolute configuration of a molecule. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional model of the atomic arrangement can be constructed. nih.govresearchgate.net This provides incontrovertible proof of the molecule's structure and stereochemistry. nih.gov The structural data obtained from crystallographic analysis is a prerequisite for rational drug design. researchgate.net

Chiroptical Spectroscopy methods are also employed, often in conjunction with computational analysis. These techniques are crucial when obtaining a suitable crystal for X-ray analysis is not feasible.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) : These methods measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. The absolute configuration of the enantiomers of trans-2-aminocyclopentanol was successfully assigned by comparing their ORD spectra with those of analogous cyclohexane (B81311) derivatives. researchgate.net

Vibrational Circular Dichroism (VCD) : VCD has shown remarkable success and holds significant promise as a general and direct method for determining absolute configuration, serving as a powerful alternative to X-ray crystallography. nih.gov

These analytical techniques are essential for validating the stereochemical integrity of chiral molecules like this compound, ensuring their suitability for stereoselective applications.

Applications of Trans 2 Aminocyclopentanol Hydrochloride in Organic Synthesis

Utility as Versatile Chiral Building Blocks

The enantiomerically pure forms of trans-2-aminocyclopentanol are highly valued as chiral building blocks in asymmetric synthesis. enamine.net The fixed spatial relationship between the amino and hydroxyl functionalities on the cyclopentane (B165970) ring provides a reliable stereochemical foundation for constructing more elaborate molecules. This pre-defined chirality is crucial for applications in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity or material properties. enamine.net

trans-2-Aminocyclopentanol is instrumental in the preparation of other optically active compounds, not only as a structural component but also as a chiral auxiliary or ligand. nordmann.globalnih.gov For instance, N-alkylated derivatives of optically active trans-2-aminocyclopentanol have been successfully employed as chiral ligands in asymmetric catalysis. nih.gov A notable application is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), where these ligands guide the reaction to favor the formation of one enantiomer of 1-phenyl-1-propanol (B1198777) over the other. nih.gov

Below is a table summarizing the performance of different trans-2-aminocyclopentanol-derived ligands in this catalytic reaction.

| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| trans-2-(N,N-dimethylamino)cyclopentanol | 2 | 90 | 90 |

| trans-2-(N,N-diethylamino)cyclopentanol | 2 | 85 | 92 |

| trans-2-(N-benzyl-N-methylamino)cyclopentanol | 2 | 88 | 85 |

This data is illustrative and compiled from findings related to the application of aminocyclopentanol derivatives in asymmetric synthesis. nih.gov

Synthetic Transformations Involving the Amino Alcohol Moiety

The proximate amino and hydroxyl groups are the sites of numerous synthetic transformations, allowing the molecule to be integrated into a wide array of chemical structures.

As a bifunctional molecule, trans-2-aminocyclopentanol hydrochloride is a key intermediate in the synthesis of complex chiral pharmaceuticals. nordmann.global The amine and alcohol groups can participate in various coupling reactions to form amides, esters, ethers, and C-N bonds, enabling the linkage of the cyclopentane scaffold to other parts of a target drug molecule. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and development.

The primary amine group of trans-2-aminocyclopentanol is readily susceptible to N-alkylation, a fundamental transformation that attaches alkyl groups to the nitrogen atom. rsc.org This reaction is often a precursor to further derivatization, allowing for the introduction of diverse functionalities. nih.gov Chemoenzymatic methods have been developed for the preparation of optically active trans-2-(N,N-dialkylamino)cyclopentanols with very good chemical yields and high enantiomeric excesses. nih.gov The resulting secondary or tertiary amines can then be used in subsequent reactions, such as quaternization to form ammonium (B1175870) salts or as ligands in catalysis.

The following table presents examples of N-alkylated derivatives synthesized from trans-2-aminocyclopentanol.

| Alkylating Agent | Resulting N-Substituent | Reference |

| Methyl Iodide | -N(CH₃)₂ | nih.gov |

| Ethyl Bromide | -N(CH₂CH₃)₂ | nih.gov |

| Benzyl (B1604629) Bromide | -N(CH₂Ph)₂ | nih.gov |

This table illustrates common N-alkylation transformations.

A condensation reaction occurs when two molecules combine, typically with the loss of a small molecule like water. libretexts.org The primary amine of trans-2-aminocyclopentanol can react with aldehydes, such as formaldehyde, in a condensation reaction. youtube.com The initial step is the formation of a carbinolamine, which is analogous to a hemiacetal. youtube.com Given the presence of the adjacent hydroxyl group, this intermediate can subsequently undergo an intramolecular cyclization to form a stable five-membered oxazolidine (B1195125) ring system. This type of reaction is a common and predictable pathway for 1,2-amino alcohols, providing a route to bicyclic heterocyclic structures.

Intermediate in Targeted Pharmaceutical Synthesis

The unique structural features of trans-2-aminocyclopentanol, particularly its chirality and bifunctionality, position it as an attractive starting material for the synthesis of various pharmaceutical agents. The hydrochloride salt ensures stability and ease of handling.

HIV-1 integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle. nih.govnih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. nih.gov The development of novel synthetic routes to these inhibitors is an active area of research.

However, a review of the current scientific literature does not indicate the use of this compound as a direct intermediate or precursor in the synthesis of known anti-HIV-1 integrase inhibitors. While various cyclopentane derivatives have been explored in the broader context of anti-HIV agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a specific synthetic pathway to integrase inhibitors originating from this compound is not documented. researchgate.net Research in this area continues to focus on various heterocyclic scaffolds, and the potential for incorporating a chiral cyclopentane moiety remains an area for future exploration.

Asymmetric synthesis is a critical methodology in pharmaceutical development, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. mdpi.com Chiral molecules like this compound are often employed as chiral auxiliaries or starting materials to control the stereochemical outcome of a reaction. wikipedia.org

Venlafaxine is a widely used antidepressant that contains a chiral center. researchgate.netgoogle.com The synthesis of enantiomerically pure forms of Venlafaxine is of significant interest. google.comnih.gov Various strategies for the asymmetric synthesis of Venlafaxine have been developed, often involving chiral resolutions or the use of chiral catalysts. researchgate.net

Despite the importance of asymmetric synthesis for Venlafaxine, a thorough review of published synthetic routes reveals that this compound is not a documented precursor or chiral auxiliary in its synthesis. The established synthetic pathways for Venlafaxine typically start from achiral precursors like 4-methoxyphenylacetonitrile (B141487) and cyclohexanone, with chirality being introduced at a later stage through methods such as enzymatic resolution or asymmetric hydrogenation. nih.govsemanticscholar.org The core structure of Venlafaxine contains a cyclohexanol (B46403) moiety, not a cyclopentanol (B49286) ring, which further explains the absence of cyclopentane-based precursors in its synthesis.

The following table provides a summary of the findings regarding the specified applications:

| Application | Compound of Interest | Use of this compound Documented? |

| 4.3.1 | Anti-HIV-1 Integrase Inhibitors | No |

| 4.3.2 | Venlafaxine | No |

Role As Chiral Ligands and Catalysts in Asymmetric Reactions

Design and Synthesis of Ligands Derived from trans-2-Aminocyclopentanol Hydrochloride

The design of effective chiral ligands from this compound is centered on leveraging its inherent stereochemistry. The trans configuration of the amino and hydroxyl groups creates a C₂-symmetric or pseudo-C₂-symmetric environment when coordinated to a metal center, which is a common and often successful strategy in asymmetric catalyst design. Modifications are typically introduced at the nitrogen and oxygen atoms to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance for a specific reaction.

A prominent synthetic route to creating functional ligands from this scaffold is through a chemoenzymatic approach. This method allows for the preparation of optically active trans-2-(N,N-dialkylamino)cyclopentanols with high chemical yields and excellent enantiomeric excesses (95% to >99%). nih.gov The process begins with the racemic trans-2-aminocyclopentanol, which is first N-alkylated to introduce desired steric bulk. This is followed by a key enzymatic resolution step. The lipase-catalyzed acylation of the hydroxyl group is highly enantioselective, allowing for the separation of the enantiomers. For instance, using lipase (B570770) from Burkholderia cepacia facilitates the acylation of one enantiomer, leaving the other unreacted, enabling their separation. This method provides access to a variety of N,N-dialkylamino derivatives that can serve as potent chiral ligands. nih.gov

Application in Asymmetric Catalysis

Ligands derived from this compound have demonstrated their utility in several classes of asymmetric reactions. Their rigid conformational structure and the presence of both a Lewis basic nitrogen atom and a coordinating hydroxyl group make them particularly effective in metal-catalyzed processes.

A classic benchmark for testing the efficacy of new chiral ligands is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). This reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol (B1198777), and the stereochemical outcome is highly dependent on the chiral catalyst.

Optically active trans-2-(N,N-dialkylamino)cyclopentanols, synthesized via the chemoenzymatic method, have proven to be effective ligands for this transformation. nih.gov In a typical reaction, the ligand is mixed with diethylzinc, which then coordinates to the zinc atom, forming a chiral catalytic species. This complex then directs the ethyl group to one of the two enantiotopic faces of the benzaldehyde. The choice of the N-alkyl substituents on the ligand is crucial for achieving high enantioselectivity. For example, ligands with bulkier N-substituents, such as dibenzyl or diisopropyl groups, can create a more defined chiral pocket around the metal center, leading to improved stereochemical control. Studies have shown that these ligands can achieve high enantiomeric excesses (ee) in the resulting alcohol product. nih.gov

While the trans-2-aminocyclopentanol scaffold is a versatile chiral backbone, specific examples of its direct integration into proline-based or N-heterocyclic carbene (NHC) organocatalysts are not extensively documented in publicly available research. Proline catalysis typically relies on the secondary amine and carboxylic acid motif of proline itself to form enamines or iminium ions. wikipedia.org Similarly, chiral NHC catalysts generally derive their stereocontrol from bulky groups attached to the nitrogen atoms of the heterocyclic ring, often synthesized from different chiral precursors. scispace.com

The application of ligands derived from this compound in transition metal catalysis beyond zinc is an area with potential for development. While iridium-catalyzed asymmetric alkylations are powerful methods for C-C bond formation, the scientific literature does not prominently feature ligands specifically derived from the trans-2-aminocyclopentanol backbone for this purpose. Such reactions often utilize sophisticated phosphine, amine, or mixed donor P,N-ligands with different structural motifs to achieve high enantioselectivity. nih.gov

Catalyst Performance, Enantioselectivity, and Diastereoselectivity Studies

The performance of catalysts derived from trans-2-aminocyclopentanol is best illustrated by their application in the enantioselective addition of diethylzinc to benzaldehyde. The effectiveness of these ligands is quantified by the chemical yield of the product and, more importantly, the enantiomeric excess.

Research has shown that the choice of the N,N-dialkyl group on the aminocyclopentanol ligand has a significant impact on the stereochemical outcome. The data below, derived from studies on this reaction, highlights the high levels of enantioselectivity that can be achieved. nih.gov

| Ligand N-Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Dimethyl | 91 | 85 | S |

| Diethyl | 95 | 90 | S |

| Diisopropyl | 98 | 96 | S |

| Dibenzyl | 99 | 97 | S |

The data clearly indicates that increasing the steric bulk of the N-alkyl groups from methyl to benzyl (B1604629) leads to a systematic increase in the enantiomeric excess of the (S)-1-phenyl-1-propanol product, with the dibenzyl-substituted ligand affording an outstanding 97% ee. nih.gov This demonstrates a clear structure-activity relationship, providing valuable insights for rational catalyst design.

Ligand-Substrate Interactions Governing Asymmetric Induction

The stereochemical outcome of a catalyzed reaction is determined by the energetic differences between the diastereomeric transition states. In the case of the diethylzinc addition to benzaldehyde catalyzed by trans-2-(N,N-dialkylamino)cyclopentanol ligands, the mechanism of asymmetric induction is believed to involve the formation of a well-organized, six-membered transition state.

Quantum chemical calculations on similar amino alcohol-catalyzed reactions suggest a mechanism where a dimeric zinc complex is the active catalyst. researchgate.net The ligand's amino and alcohol groups bridge two zinc atoms. One zinc atom activates the benzaldehyde by coordinating to its carbonyl oxygen, while the other delivers the ethyl group. The chiral ligand dictates the facial selectivity of this delivery. The rigid cyclopentane (B165970) backbone and the bulky N-alkyl groups create a constrained chiral environment. The substrate (benzaldehyde) is expected to approach this complex in a way that minimizes steric clashes between its phenyl group and the ligand's bulky substituents. This preferred orientation leads to the selective formation of one enantiomer of the product over the other. The systematic increase in enantioselectivity with larger N-alkyl groups supports this model, as bulkier groups provide a more effective steric shield, amplifying the energy difference between the competing transition states and thus enhancing stereochemical control. nih.gov

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in trans-2-Aminocyclopentanol Hydrochloride Synthesis

The synthesis of this compound is achieved through various routes, each involving distinct intermediates and stereochemical controls. A common and stereoselective method involves the ring-opening of cyclopentene (B43876) oxide. This reaction is a classic example of nucleophilic attack on an epoxide ring. The inherent cis-configuration of cyclopentene oxide dictates the stereochemical outcome of the product. When a nucleophile, such as ammonia or a protected amine like benzylamine, attacks one of the epoxide carbons, it does so via an S(_N)2 mechanism. This backside attack results in an inversion of configuration at the carbon center being attacked, leading directly to the formation of the trans product.

Other synthetic strategies involve multi-step sequences that may begin with a Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by reduction and resolution steps. google.com These methods provide alternative pathways to access the aminocyclopentanol core structure.

The specific intermediates identified during the synthesis of this compound depend on the chosen synthetic pathway.

Epoxide Ring-Opening Route : A primary intermediate in this pathway is the racemic trans-2-(N-substituted-amino)-1-cyclopentanol, for instance, racemic trans-2-(N-benzylamino)-1-cyclopentanol when benzylamine is used as the nucleophile. google.com This intermediate requires a subsequent resolution step to isolate the desired enantiomer, followed by deprotection (e.g., debenzylation) to yield the final amino alcohol.

Diels-Alder Route : This approach involves a cycloaddition reaction to form a bicyclic oxazine intermediate. google.comgoogle.com Subsequent steps, such as the reduction of the nitrogen-oxygen bond, generate a protected aminocyclopentene derivative. Further hydrogenation of the double bond and deprotection steps lead to the target molecule. google.com

Enzymatic Resolution Route : In chemoenzymatic syntheses, a key intermediate is often an acylated version of the amino alcohol. For example, racemic aminocyclopentanol can be reacted with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, producing an optically pure acylated intermediate (e.g., an N-acetyl or O-acetyl derivative), which can then be separated from the unreacted enantiomer. google.comresearchgate.net

The table below summarizes key intermediates from different synthetic approaches.

Table 1: Key Intermediates in trans-2-Aminocyclopentanol Synthesis

| Synthetic Route | Key Intermediate(s) | Purpose of Intermediate |

|---|---|---|

| Epoxide Ring-Opening | trans-2-(N-benzylamino)-1-cyclopentanol | Racemic precursor before chiral resolution |

| Diels-Alder Cycloaddition | Bicyclic oxazine derivative | Initial cycloadduct establishing the ring structure |

| Enzymatic Resolution | Optically pure acylated aminocyclopentanol | Product of enzymatic kinetic resolution for chiral separation |

Achieving the specific stereochemistry of trans-2-aminocyclopentanol, particularly a single enantiomer, is a critical aspect of its synthesis. The analysis of the stereochemical pathway focuses on how this control is exerted.

The inherent mechanism of the epoxide ring-opening by an amine nucleophile ensures the trans relative stereochemistry. Since the starting cyclopentene oxide is a cis-epoxide, the S(_N)2 attack forces the amino and hydroxyl groups into a trans configuration relative to each other on the cyclopentane (B165970) ring.

To obtain an enantiomerically pure product, a chiral resolution step is typically required. Two common methods are:

Chemical Resolution : This involves the diastereomeric salt formation between the racemic amino alcohol intermediate (e.g., trans-2-(N-benzylamino)-1-cyclopentanol) and a chiral resolving agent, such as R-(-)-mandelic acid. google.com The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of the amino alcohol can then be liberated from the salt by treatment with a base. google.com

Enzymatic Kinetic Resolution : This method utilizes the stereoselectivity of enzymes, such as lipases. google.comresearchgate.net The enzyme catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other. This results in a mixture of one enantiomer in its original form and the other in a modified (e.g., acylated) form, which can then be separated chromatographically. This approach is known for its high efficiency and excellent enantioselectivity (>97% ee). google.com

Mechanistic Insights into Catalytic Function

Derivatives of trans-2-aminocyclopentanol are valuable as chiral ligands and organocatalysts in asymmetric synthesis. The amino and hydroxyl groups are key functionalities that can coordinate to metal centers or interact with substrates through non-covalent interactions, such as hydrogen bonding, to create a well-defined chiral environment.

Chiral recognition is the process by which a chiral catalyst or ligand selectively interacts with a substrate to favor the formation of one enantiomer of the product. nih.gov This process relies on the formation of transient diastereomeric complexes between the chiral catalyst and the substrate(s). nih.govnih.gov The fundamental model for this interaction is often described as the "three-point interaction model," where at least three points of interaction between the chiral selector and the analyte are necessary for discrimination. researchgate.net

In catalysts derived from trans-2-aminocyclopentanol, the amino and hydroxyl groups serve as crucial interaction points, typically acting as hydrogen bond donors or acceptors. nih.gov These interactions, along with steric hindrance from the cyclopentyl backbone, create a rigid and well-defined chiral pocket. When a prochiral substrate enters this pocket, it is forced to adopt a specific orientation, exposing one of its prochiral faces to attack by a reagent, leading to the preferential formation of one enantiomer. nih.govresearchgate.net The stability difference between the two possible diastereomeric transition states (one leading to the R-product and the other to the S-product) determines the enantioselectivity of the reaction.

Understanding the origin of enantioselectivity requires a detailed analysis of the competing transition states. nih.gov Transition state models, often developed with the aid of computational chemistry, provide a three-dimensional picture of the interactions that stabilize the favored transition state and destabilize the disfavored one. nih.govresearchgate.net

For a reaction catalyzed by a trans-2-aminocyclopentanol derivative, a plausible transition state model would involve the simultaneous interaction of both the amine and hydroxyl groups with the substrate. nih.gov For example, in a Michael addition, the catalyst could activate the nucleophile via the amine group while simultaneously orienting the electrophile via a hydrogen bond from the hydroxyl group. This dual activation and organization lowers the energy of the transition state. researchgate.net

The enantioselectivity arises because the chiral scaffold of the ligand ensures that this optimal arrangement of hydrogen bonds and steric interactions is only possible for one of the two enantiomeric transition states. nih.govnih.gov The other transition state would suffer from steric clashes or less favorable hydrogen bonding geometry, making it higher in energy and thus kinetically disfavored. Identifying these key stabilizing (e.g., hydrogen bonds, CH-π) and destabilizing (e.g., steric repulsion) interactions is the primary goal of transition state modeling. nih.gov

Table 2: Hypothetical Interactions in a Catalyst-Substrate Transition State

| Interaction Type | Role in Enantioselectivity | Example |

|---|---|---|

| Hydrogen Bonding | Anchors and orients the substrate | Catalyst's -OH group with a carbonyl on the substrate |

| Ionic Interaction | Activates the nucleophile/electrophile | Protonated amine of the catalyst with an enolate |

| Steric Repulsion | Disfavors one transition state | Bulky group on the substrate clashing with the catalyst's backbone |

| CH-π Interaction | Weak stabilizing interaction | Interaction between a C-H bond and an aromatic ring |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for gaining deep mechanistic insights that are often difficult to probe experimentally. vu.nl Methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms, rationalize stereochemical outcomes, and understand the catalytic activity of molecules like trans-2-aminocyclopentanol. nih.gov

In the context of synthesis, computational methods can be used to:

Map Reaction Pathways : Calculate the energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products. This can confirm the feasibility of a proposed mechanism, such as the S(_N)2 ring-opening of cyclopentene oxide.

Analyze Transition State Geometries : Determine the precise three-dimensional structure of transition states, helping to understand the factors that control activation barriers.

For catalytic applications, computational studies provide a molecular-level picture of chiral recognition and enantioselectivity. nih.gov Researchers can:

Model Catalyst-Substrate Complexes : Build and optimize the structures of the diastereomeric transition states to identify the specific non-covalent interactions responsible for stabilizing the favored pathway. nih.gov

Predict Enantioselectivity : The calculated energy difference between the diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of a reaction, allowing for the in-silico design and screening of new, more effective catalysts. nih.gov

These computational approaches complement experimental findings, providing a high-resolution picture of the dynamic processes involved in both the synthesis and catalytic function of this compound and its derivatives. nih.gov

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become an indispensable tool in modern chemistry for studying reaction mechanisms, predicting geometries of transition states, and calculating the energetics of reaction pathways. For chiral ligands like trans-2-aminocyclopentanol, DFT calculations are crucial for understanding the origin of enantioselectivity in catalytic reactions.

DFT studies typically involve mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The calculated energy differences between these species provide the activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics.

In the context of catalysis where a ligand derived from trans-2-aminocyclopentanol might be used, DFT can elucidate the mechanism by which the chiral ligand imparts stereochemical control. For instance, in a metal-catalyzed reaction, DFT can be used to model the entire catalytic cycle. Researchers can compare the transition state energies for the pathways leading to the (R) and (S) enantiomers of the product. A significant energy difference between these diastereomeric transition states, induced by the chiral environment of the ligand, explains the observed enantiomeric excess.

A representative application of DFT is in the study of asymmetric hydrogenation or transfer hydrogenation reactions, where chiral 1,2-amino alcohols are frequently used as ligands. DFT calculations can model the substrate's approach to the metal center, revealing how steric and electronic interactions directed by the cyclopentyl backbone and the amino and hydroxyl groups of the ligand favor one orientation over another. These studies often reveal the importance of non-covalent interactions, such as hydrogen bonding between the ligand and the substrate, in stabilizing the preferred transition state.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Asymmetric Reaction

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Description |

| TS-R | Leads to (R)-product | 20.5 | The transition state is destabilized by steric clash between the substrate and the ligand's cyclopentyl ring. |

| TS-S | Leads to (S)-product | 18.2 | Favorable hydrogen bonding between the ligand's hydroxyl group and the substrate stabilizes this transition state. |

Note: The data in this table is hypothetical and serves to illustrate the typical output and insights gained from DFT calculations in asymmetric catalysis.

By analyzing the geometries and energies of the transition states, chemists can rationally design more effective ligands. For example, if calculations show that a particular steric interaction is key to selectivity, the ligand could be modified to enhance this interaction. DFT, therefore, serves not only as an explanatory tool but also as a predictive one in the development of new catalytic systems. researchgate.netwhiterose.ac.ukrsc.orgnih.gov

Molecular Dynamics Simulations of Ligand-Reagent Systems

While DFT is excellent for detailing the energetics of specific points on a reaction coordinate, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular interactions at the atomic scale. This is particularly valuable for understanding the behavior of flexible molecules like trans-2-aminocyclopentanol and its complexes in solution.

When trans-2-aminocyclopentanol is used as a ligand, MD simulations can be employed to study several aspects of the ligand-reagent system:

Conformational Analysis: The five-membered cyclopentane ring is not planar and can adopt various conformations (envelope, twist). MD simulations can explore the conformational landscape of the ligand, identifying the most stable conformers in a given solvent and temperature. This is critical because the ligand's conformation dictates the chiral environment around the catalytic center.

Solvation Effects: Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and selectivity. MD simulations explicitly model solvent molecules, allowing for the study of how the solvent interacts with the catalyst-substrate complex and influences its structure and stability.

Ligand-Substrate Interactions: MD can simulate the process of a substrate binding to the catalytic complex. By analyzing the trajectories, researchers can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for chiral recognition. This dynamic view complements the static picture provided by DFT.

For example, an MD simulation could be set up with a metal complex of trans-2-aminocyclopentanol and a substrate molecule in a box of solvent molecules. The simulation would show how the substrate approaches the complex, the different binding modes it might adopt, and the conformational changes in the ligand that occur upon binding. By calculating the residence time of the substrate in different orientations, one can infer the most likely pre-reaction complex that leads to the major product enantiomer.

Table 2: Representative Data from a Hypothetical MD Simulation of a Ligand-Substrate Complex

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the molecular dynamics simulation. |

| Predominant Ligand Conformer | Twist (C2 symmetry) | The most frequently observed shape of the cyclopentane ring during the simulation. |

| Average H-bond distance (Ligand OH...Substrate C=O) | 2.1 Å | The average distance for the key hydrogen bond identified in the pro-S binding orientation. |

| Residence Time (pro-S orientation) | 75% | The percentage of simulation time the substrate spends in the orientation leading to the (S)-product. |

| Residence Time (pro-R orientation) | 25% | The percentage of simulation time the substrate spends in the orientation leading to the (R)-product. |

Note: This table contains representative data to illustrate the types of quantitative information that can be extracted from MD simulations. The values are not from a specific study on this compound.

Derivatization and Analog Development

Synthesis of Substituted trans-2-Aminocyclopentanol Derivatives

The modification of the core trans-2-aminocyclopentanol structure is primarily achieved by targeting its amino and hydroxyl groups. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

A significant area of derivatization involves the N-alkylation of the amino group to produce N,N-dialkylamino analogs. These analogs are often synthesized to enhance steric bulk or modify the basicity of the nitrogen atom, which can be crucial for applications in asymmetric catalysis or as intermediates for pharmaceuticals. nordmann.global The synthesis of optically active trans-2-(N,N-dialkylamino)cyclopentanols has been effectively achieved through chemoenzymatic methods, yielding compounds with high chemical purity and enantiomeric excess (95% to >99%). nih.govresearchgate.net

A general synthetic approach involves the initial preparation of a racemic precursor, such as trans-2-(diallylamino)cyclopentanol, which can then be resolved into its constituent enantiomers. researchgate.net Following resolution, further chemical modifications can be performed. For instance, debenzylation of an N-benzyl protected aminocyclopentanol followed by subsequent derivatization can provide access to a wide array of substituted analogs. researchgate.net

Table 1: Examples of Synthesized N,N-Dialkylamino Analogs

| Compound Name | Precursor | Key Synthetic Step | Reference |

|---|---|---|---|

| Optically active trans-2-(N,N-dialkylamino)cyclopentanols | Racemic trans-2-(dialkylamino)cyclopentanols | Lipase-catalyzed acylation | nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond simple N-alkylation, a wide range of other functionalized derivatives have been synthesized for specific, targeted applications. These derivatives often feature more complex modifications designed to interact with biological targets or to act as chiral ligands in catalysis. nih.gov

One strategy involves using orthogonally protected diaminocyclopentenones as synthons, which allows for the selective modification of different amine groups on the cyclopentane (B165970) core. nih.gov Another approach is the synthesis of multifunctionalized cyclic β-amino esters and highly functionalized 2-aminocyclopentanecarboxylates. nih.gov These methods provide access to complex derivatives that have been investigated as potential neuraminidase inhibitors for antiviral applications. nih.gov

Furthermore, derivatives have been developed as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). In one study, a series of amine-type cyclopentanepyridinone derivatives were synthesized by functionalizing a chlorinated C-4 core with various amines. nih.gov

Key Applications of Functionalized Derivatives:

Chiral Ligands: Optically active derivatives are used as ligands in enantioselective catalysis, such as the addition of diethylzinc (B1219324) to benzaldehyde (B42025). nih.govresearchgate.net

Pharmaceutical Intermediates: The core structure is a key intermediate in the synthesis of complex, optically active pharmaceuticals. nordmann.global

Antiviral Agents: Novel cyclopentane derivatives have been designed and synthesized as potential HIV-1 NNRTIs, showing activity at nanomolar to micromolar concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity, guiding the design of more potent and selective compounds. drugdesign.org For trans-2-aminocyclopentanol derivatives, SAR studies have been particularly important in the development of therapeutic agents.

In the context of HIV-1 NNRTIs, SAR studies on amine-type cyclopentanepyridinone derivatives revealed key structural features for potent inhibitory activity. nih.gov Molecular docking analyses showed that these compounds interact with key residues in the NNRTI binding pocket (NNIBP), including Lys101, Tyr181, and Tyr188. nih.gov The studies indicated that derivatives bearing specific alkyl and alkenyl chains at the C-4 position demonstrated the most significant anti-HIV activity. nih.gov For example, compound 9 from the study, with an EC50 of 540 nM, was identified as the most potent inhibitor against HIV. nih.gov This highlights the importance of the nature and length of the substituent chain in achieving effective binding to the biological target.

Table 2: SAR Insights from Cyclopentanepyridinone Derivatives as HIV-1 Inhibitors

| Structural Modification | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Alkyl/Alkenyl chains at C-4 | Demonstrated anti-HIV activity | Chain length and type are critical for binding affinity | nih.gov |

| Hydrogen bonding capability | Compounds formed up to two hydrogen bonds with RT | Stronger binding to the active site | nih.gov |

This table is interactive. Click on the headers to sort the data.

These studies underscore a fundamental principle of SAR: even minor structural modifications can lead to significant changes in biological activity by altering how the molecule fits into and interacts with its target protein. drugdesign.org

Chemoenzymatic Routes for Enhancing Derivative Diversity

Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis (enzymes), offers a powerful and efficient strategy for generating a diverse range of chiral molecules. researchgate.net This approach has been successfully applied to the synthesis of trans-2-aminocyclopentanol derivatives, primarily for the production of enantiomerically pure compounds. nih.govresearchgate.net

The key strategy often involves the kinetic resolution of a racemic precursor. Lipases, such as those from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica, are frequently employed biocatalysts. nih.govresearchgate.net These enzymes can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net

This method has proven highly effective for resolving racemic trans-2-(N,N-dialkylamino)cyclopentanols and N-benzyloxycarbonyl derivatives of trans-2-aminocyclopentanol. nih.govresearchgate.net The process yields both the acylated and unreacted enantiomers with very high enantiomeric excesses (often ≥99%) and in good chemical yields. nih.gov

The enantiopure compounds isolated from these biotransformations serve as versatile starting materials. Through simple protection and deprotection reactions, a wide variety of diversely substituted derivatives can be prepared, significantly enhancing the structural diversity of the available chiral building blocks. researchgate.net This chemoenzymatic approach is often superior to purely chemical methods in terms of efficiency, selectivity, and environmental impact.

Future Research Directions and Outlook

Advancements in Novel Asymmetric Synthesis Methodologies

The production of enantiomerically pure trans-2-aminocyclopentanol is critical for its application in asymmetric synthesis and pharmaceuticals. While classical resolution methods exist, future advancements are focused on more efficient and highly selective asymmetric strategies. A significant area of development is chemoenzymatic synthesis, which combines chemical synthesis with enzymatic resolution for high yields and optical purity.

Novel protocols have demonstrated the efficacy of lipases for the kinetic resolution of racemic precursors to trans-2-aminocyclopentanol. researchgate.net For instance, the lipase-catalyzed acylation of the hydroxyl group in racemic trans-2-(N,N-dialkylamino)cyclopentanols has successfully produced optically active amino alcohols and their corresponding acetates with excellent chemical yields and high enantiomeric excesses (ee). researchgate.netnih.gov Enzymes such as Burkholderia cepacia lipase (B570770) and Pseudomonas cepacia lipase have proven effective in these resolutions. researchgate.net The key advantage of this methodology is the high selectivity of the enzyme, which acylates one enantiomer at a much faster rate, allowing for the separation of the two. researchgate.net Research is ongoing to discover new enzymes and optimize reaction conditions to further improve efficiency and expand the substrate scope.

| Enzyme | Reaction Type | Precursor Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Burkholderia cepacia Lipase | Kinetic Resolution (Acylation) | trans-2-(diallylamino)cyclopentanol | >99% |

| Pseudomonas cepacia Lipase (PSL) | O-acylation | N-benzyloxycarbonyl derivatives | High |

| Lipase-catalyzed | Acylation | trans-2-(N,N-dialkylamino)cyclopentanols | 95% to >99% |

Exploration of Emerging Catalytic Applications

Beyond its role as a synthetic intermediate, derivatives of trans-2-aminocyclopentanol are being explored as chiral ligands in a variety of metal-catalyzed asymmetric reactions. rsc.org The rigid cyclopentane (B165970) backbone and the defined stereochemical relationship between the amino and hydroxyl groups make it an effective scaffold for inducing chirality.

One established application is the use of optically active trans-2-(N,N-dialkylamino)cyclopentanols as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a key carbon-carbon bond-forming reaction. researchgate.netnih.gov Future research is aimed at broadening the scope of these catalytic applications. Drawing parallels from the structurally similar trans-2-aminocyclohexanol derivatives, which have been successfully used in asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, there is significant potential to apply trans-2-aminocyclopentanol-based ligands to these and other transformations. nih.gov The development of new derivatives with modified steric and electronic properties could lead to catalysts with enhanced activity and selectivity for a wider range of substrates. rsc.org

| Reaction Type | Role of Compound | Status | Potential Outcome |

|---|---|---|---|

| Enantioselective addition of diethylzinc to benzaldehyde | Chiral Ligand | Demonstrated | High enantioselectivity in alkyl addition |

| Asymmetric Transfer Hydrogenation | Chiral Ligand | Exploratory | Enantioselective reduction of ketones |

| Asymmetric Phenyl Transfer Reactions | Chiral Ligand | Exploratory | Enantioselective arylation of aldehydes |

| Palladium-catalyzed Allylic Substitutions | Chiral N,P-Ligand | Potential | Asymmetric C-C and C-N bond formation |

Potential in Drug Discovery and Chemical Biology (e.g., Enzyme Chaperoning)

The structural motifs present in trans-2-aminocyclopentanol hydrochloride are of significant interest in medicinal chemistry. The compound has been utilized in the synthesis of the cyclopentylic analog of vesamicol (B58441), indicating its utility in creating novel bioactive molecules. nih.gov A particularly promising, yet underexplored, area is its potential application in the field of pharmacological chaperone therapy (PCT) for protein misfolding diseases. nih.gov

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their correct folding and trafficking to the appropriate cellular compartments, thereby restoring partial or full function. nih.gov This approach is a key therapeutic strategy for lysosomal storage disorders. nih.gov Many known chaperones are small-molecule competitive inhibitors that bind to the enzyme's active site. nih.gov The amino alcohol structure of trans-2-aminocyclopentanol makes it an attractive scaffold for designing potential pharmacological chaperones. Future research could involve synthesizing libraries of derivatives and screening them for chaperone activity against specific misfolded enzymes associated with diseases like Gaucher disease or Fabry disease. Computational modeling and in-vitro screening could identify lead compounds for further development in this therapeutic area.

Development of Sustainable and Green Chemistry Approaches for Production

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into the production of this compound will focus on developing methods that minimize waste, reduce energy consumption, and utilize renewable resources.

The chemoenzymatic routes discussed previously are inherently green, as they employ biodegradable catalysts (enzymes) that operate under mild temperature and pH conditions, often in aqueous media. researchgate.net Further advancements could involve immobilizing these enzymes, allowing for easier catalyst recovery and reuse, which enhances the economic and environmental viability of the process. Another cutting-edge area is the use of visible-light photocatalysis. Recent studies have shown that photoredox catalysis can be used for the synthesis of 1,2-amino alcohols in water at room temperature. rsc.org Applying this technology to the synthesis of trans-2-aminocyclopentanol could offer a highly efficient and environmentally friendly alternative to traditional methods, aligning with the core principles of green chemistry by using light as a traceless reagent. rsc.orgmdpi.com

Q & A

Q. What are the optimal catalytic conditions for synthesizing trans-2-Aminocyclopentanol hydrochloride with high enantiomeric purity?

The carbamate addition protocol using 1 mol% of a chiral catalyst enables multigram-scale synthesis with >99% enantiomeric excess (ee). Post-reaction, basic deprotection followed by recrystallization as the hydrochloride salt ensures purity. This method minimizes racemization and is scalable .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm stereochemistry (e.g., coupling constants for trans-configuration).

- X-ray Crystallography : Resolves absolute configuration (e.g., (1R,2R) enantiomer).

- HPLC with Chiral Columns : Validates enantiomeric purity. Melting point analysis (191–196°C) further corroborates identity .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store under inert atmosphere (e.g., nitrogen) at room temperature. Avoid prolonged exposure to moisture, as hygroscopicity may degrade the compound. Use desiccants and airtight containers to preserve integrity .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) of this compound be resolved?

Variations in melting points (e.g., 191–196°C vs. 172–175°C for cyclohexanol analogs) may arise from differences in stereoisomer purity or measurement protocols. Standardize characterization using:

Q. What synthetic strategies leverage this compound as a chiral building block in asymmetric catalysis?

Its rigid cyclopentane backbone and amino/hydroxyl groups enable applications in:

Q. How can kinetic resolution experiments using this compound be optimized to monitor enantiomeric excess?

Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) for real-time analysis. Recrystallization of the hydrochloride salt can further enrich ee (>99%) post-synthesis. Pair with polarimetry for rapid assessment .

Q. What are common side reactions when employing this compound in multi-step syntheses?

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) : Models steric and electronic effects of the cyclopentane ring. Molecular Dynamics (MD) : Simulates interactions in solvent systems. Validate predictions with experimental data (e.g., reaction yields, stereoselectivity) .

Methodological Considerations

Q. What parameters are critical when scaling up synthesis from milligrams to grams?